4-(3-Methoxyphenoxymethyl)phenylmagnesium bromide
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Overview
Description
4-(3-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(3-methoxyphenoxymethyl)bromobenzene with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, often involves large-scale reactors with precise control over temperature and atmosphere. The process ensures high yield and purity of the product, which is crucial for its application in various chemical syntheses.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Electrophiles: Various electrophiles can be used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Scientific Research Applications
4-(3-methoxyphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other materials.
Chemical Biology: Utilized in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are essential in organic synthesis. The compound’s reactivity is due to the polar nature of the carbon-magnesium bond, making it a strong nucleophile.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
4-Methoxyphenylmagnesium Bromide: Similar structure but with a methoxy group directly attached to the aromatic ring.
3-Methoxyphenylmagnesium Bromide: Similar structure with the methoxy group in the meta position.
Uniqueness
4-(3-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the methoxyphenoxymethyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where other Grignard reagents may not be as effective.
Properties
Molecular Formula |
C14H13BrMgO2 |
---|---|
Molecular Weight |
317.46 g/mol |
IUPAC Name |
magnesium;1-methoxy-3-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KTXMSJUBMDUDSG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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